Pigment red 112
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl3N3O2/c1-13-6-2-5-9-20(13)28-24(32)16-10-14-7-3-4-8-15(14)22(23(16)31)30-29-21-12-18(26)17(25)11-19(21)27/h2-12,31H,1H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNJCQYNSLCFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064403 | |
| Record name | C.I. Pigment Red 112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; NKRA | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6535-46-2 | |
| Record name | Pigment Red 112 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6535-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Pigment Red 112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006535462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-N-(o-tolyl)-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S30UYY7FD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Mechanistic Investigations for Pigment Red 112
Advanced Synthetic Pathways for Pigment Red 112
The synthesis of this compound typically involves a two-stage reaction sequence: diazotization and azo coupling. jchemrev.com Recent advancements, particularly microreactor technologies, have significantly impacted the efficiency and characteristics of the final product. google.com
Diazotization and Coupling Reaction Mechanisms
The synthesis of this compound begins with the diazotization of 2,4,5-trichloroaniline (B140166), which serves as the diazo component. google.comenvironmentclearance.nic.in This process involves dissolving 2,4,5-trichloroaniline in an acidic medium, typically 31% hydrochloric acid, followed by the addition of sodium nitrite (B80452) at a low temperature, usually between 0–5°C. google.comenvironmentclearance.nic.in Maintaining a pH of -1 to 1 is crucial for stabilizing the highly reactive diazonium salt intermediate.
Following diazotization, the diazonium salt is coupled with N-(2-methylphenyl)-3-hydroxy-2-naphthamide, also known as Naphthol AS-D, which acts as the coupling component. google.comgoogle.comenvironmentclearance.nic.in The coupling reaction is performed under carefully controlled conditions, typically at a pH range of 4.5–7.5 and a temperature of 10–15°C, to optimize the reaction yield. google.com Surfactants, such as fatty alcohol polyoxyethylene ether, are often dispersed in water with the coupling component to enhance its solubility and facilitate the reaction. google.com this compound primarily undergoes azo coupling reactions, but the presence of chlorine atoms on the aromatic ring also allows for potential substitution reactions.
Microreactor Synthesis Approaches and Their Impact on Product Characteristics
Microreactor technology represents an advanced synthetic pathway for this compound, offering significant improvements over traditional batch methods. google.comgoogle.com In this approach, the coupling component is first precipitated in an upstream microreactor to achieve a fine particle size, typically ≤1 µm. google.com Subsequently, both the diazotization and coupling steps are integrated and carried out within a single microreactor, utilizing laminar flow conditions to minimize side reactions. After the reaction, the pigment slurry often undergoes wet-grinding to further enhance particle uniformity. google.com
The adoption of microreactor synthesis has a profound impact on the characteristics of this compound. It leads to a notable reduction in dispersion harshness, achieving values of ≤25 in alkyd resin varnish compared to ≥45 with traditional methods. Reaction times are significantly reduced, from 10–12 hours in traditional processes to 2–3 hours, largely due to efficient heat transfer within the microreactor system. This method also yields a smaller particle size (≤1 µm compared to 2–5 µm) and results in reduced energy consumption, reportedly by up to 40%. Furthermore, microreactor-synthesized this compound is characterized by a very low residual coupler content, typically less than 1.0% by weight (preferably less than 0.70%), and a low polychlorinated biphenyl (B1667301) (PCB) content, below 25 ppm (preferably below 10 ppm). google.comgoogle.com
Table 1: Comparison of Traditional vs. Microreactor Synthesis for this compound
| Metric | Traditional Method | Microreactor Method |
| Dispersion Harshness | 45–50 | ≤25 |
| Reaction Time | 10–12 hours | 2–3 hours |
| Particle Size | 2–5 µm | ≤1 µm |
| Energy Consumption | High | Reduced by 40% |
Comparative Analysis of Synthesis Methods and Process Optimization
A comparative analysis of different synthesis methods for this compound highlights the advantages of advanced techniques. While traditional methods typically yield 85–90% purity and 95–98% yield, with high environmental impact, microreactor synthesis offers improved performance. Microreactor methods achieve yields of 92–95% and purity of 98–99%, with a low environmental impact. Surface-modified methods, another optimization strategy, show yields of 88–92% and purity of 97–98%, with moderate environmental impact.
Table 2: Method Performance Metrics for this compound Synthesis
| Method | Yield (%) | Purity (%) | Environmental Impact |
| Traditional | 85–90 | 95–98 | High |
| Microreactor | 92–95 | 98–99 | Low |
| Surface-Modified | 88–92 | 97–98 | Moderate |
Industrial-scale production of this compound follows optimized protocols to balance cost and quality. Key steps include diazotization (0–5°C, HCl/NaNO₂, 2–4 hours in a glass-lined reactor), coupling (pH 4.5–7.5, 10–15°C, 6–8 hours in a stainless steel tank), filtration (vacuum filtration, 60–70°C using a rotary filter), and drying (80–100°C, 12–24 hours in a tray dryer). Process optimization focuses on precise control of temperature, pH, and the use of dispersing agents to ensure high quality and efficient production. google.com
Formation of By-products and Impurities During this compound Synthesis
The synthesis of this compound, like other organic pigments, can inadvertently lead to the formation of by-products and impurities, notably polychlorinated biphenyls (PCBs). mmu.ac.ukresearchgate.netnih.govnih.gov
Mechanisms of Polychlorinated Biphenyl (PCB) Formation
Polychlorinated biphenyls (PCBs) are anthropogenic organic chemicals that can be formed as unintentional by-products during the production of pigments. researchgate.netnih.govnih.gov For this compound, a monoazo Naphthol-AS pigment, the primary mechanism for PCB formation involves the dediazotization of the diazonium salt intermediate. mmu.ac.ukresearchgate.net This process often occurs via a homolytic pathway, which is more likely to result in the formation of by-product PCBs. mmu.ac.ukresearchgate.net
The homolytic pathway involves a single electron transfer mechanism, typically requiring a reducing agent such as copper(I), which is sometimes used in Sandmeyer-type reactions where a diazonium group is replaced by chlorine. mmu.ac.ukresearchgate.net This leads to the production of an aryl radical, specifically the 2,4,5-trichlorophenyl radical, derived from the 2,4,5-trichloroaniline diazo component. mmu.ac.uk This aryl radical can then undergo several reactions to form various PCB congeners:
Pathway A (Dimerization): The 2,4,5-trichlorophenyl radical can dimerize to form symmetrical PCBs, such as PCB 153. mmu.ac.uk
Pathway B (Hydrogen Abstraction): The aryl radical can abstract a hydrogen atom, leading to the formation of 1,3,4-trichlorobenzene. This trichlorobenzene can then react further with other 2,4,5-trichlorophenyl radicals to produce different PCBs, including PCB 146, PCB 149, and additional PCB 153. mmu.ac.uk
Pathway C (Reaction with Chloride Anion): Reaction of the aryl radical with a chloride anion can yield 1,2,4,5-tetrachlorobenzene. This compound can subsequently react with aryl radicals to form PCB 187, although this pathway is considered less favorable compared to hydrogen abstraction. mmu.ac.uk
Research indicates that PCBs 40, 56, and 77 are predicted to be major congeners formed during the synthesis of monoazo pigments like this compound, with PCB 56 often present in the highest proportion. mmu.ac.uk If benzene (B151609) is present in the reaction mixture, the formation of PCB 5 and PCB 12 in high proportions can also occur. mmu.ac.uk The PCB profiles found in pigments can be complex, with up to 149 different PCB congeners identified in paint samples. researchgate.netnih.gov
Strategies for Impurity Control and Mitigation
Controlling and mitigating impurities, particularly PCBs and residual coupling components, is a critical aspect of this compound synthesis. The implementation of microreactor synthesis is a significant strategy for impurity control. google.comgoogle.com This advanced method has been shown to reduce the PCB content in the final pigment to below 25 ppm, and even below 10 ppm in preferred embodiments. google.comgoogle.com Additionally, microreactor synthesis helps achieve a low residual coupler content, typically less than 1.0% by weight. google.comgoogle.com
Beyond microreactor technology, general process optimization techniques, such as precise control of reaction temperature, pH, and the use of appropriate surfactants, contribute to minimizing the formation of unwanted by-products and ensuring a high purity product. google.com Naphthol AS-D, the coupling component, can also be present as an impurity in the final this compound product. europa.eu Strategies to control its concentration are integral to ensuring the quality and properties of the pigment. europa.eu
Crystallographic Studies and Polymorphism of Pigment Red 112
Polymorphic Forms and Their Influence on Pigment Performance
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a common phenomenon in organic pigments and has a profound impact on their performance. ru.nl Different polymorphs of the same chemical compound can exhibit distinct colors, tinting strengths, heat stabilities, and solvent fastness due to variations in the molecular packing and intermolecular forces within the crystal lattice. ru.nl
While specific polymorphic forms of Pigment Red 112 are not extensively detailed in publicly available literature, the behavior of closely related Naphthol AS pigments, such as Pigment Red 170, provides significant insight. Pigment Red 170 is known to exist in several crystal structures, including an initial α polymorph and a more stable φ polymorph. wikipedia.org The φ form is denser and is produced industrially through thermal treatment, highlighting how manufacturing processes can be tailored to yield a desired crystal phase. wikipedia.org In this stable phase, molecules are arranged in layers with extensive hydrogen bonding, a feature that enhances stability. wikipedia.org Dense crystal structures are often preferred for coating applications because they can help lock molecular fragments in place after photochemical decomposition, allowing them to recombine and thus improving lightfastness. wikipedia.org
The existence of polymorphism in the Naphthol AS class underscores its importance for this compound. A change in crystal modification can lead to a change of shade, impacting color consistency. ru.nl Therefore, controlling the crystalline phase during synthesis and processing is crucial to ensure the desired optical properties and stability for its use in paints, printing inks, and other media. zeyachem.netprecisechem.com
Table 1: Comparison of Polymorphs in a Representative Naphthol AS Pigment (Pigment Red 170)
| Polymorph | Key Structural Feature | Relative Stability | Industrial Relevance |
|---|---|---|---|
| α-Phase | Herringbone molecular pattern with extensive hydrogen bonding. wikipedia.org | Less stable initial form. wikipedia.org | Typically the initial product of synthesis. |
| φ-Phase | Planar molecules arranged in layers; denser structure. wikipedia.org | More stable, denser form. wikipedia.org | Produced by thermal treatment for applications requiring high stability, such as automotive coatings. wikipedia.org |
Advanced X-ray Diffraction Techniques for Crystal Phase Characterization
X-ray diffraction (XRD) is the definitive technique for identifying crystalline phases and determining the atomic arrangement within a crystal. sdc.org.uk For organic pigments, which are often produced as microcrystalline powders that are difficult to grow into single crystals, X-ray powder diffraction (XRPD) is the primary analytical tool. ru.nl
While conventional laboratory XRD is effective for routine phase identification, advanced techniques are often necessary to characterize the complex crystalline nature of pigments like this compound. These methods offer significantly higher resolution, intensity, and the ability to analyze very small or imperfect samples.
Key Advanced XRD Techniques:
Synchrotron Radiation XRD: Synchrotron sources produce X-ray beams that are millions of times more intense than those from laboratory sources. This allows for rapid data collection and the analysis of minute samples, such as a single grain of pigment within a complex paint layer. nih.gov The high intensity and small beam diameter make it possible to obtain detailed diffraction patterns from microsamples, which is invaluable for studying pigments in artworks or identifying phases in low concentrations. nih.gov
Three-Dimensional Electron Diffraction (3D ED): This technique has emerged as a powerful tool for determining the crystal structures of submicrometer-sized organic crystals. dntb.gov.ua Because electrons interact much more strongly with matter than X-rays, full three-dimensional single-crystal diffraction patterns can be obtained from nanocrystals that would be too small for any other diffraction method. 3D ED is particularly useful for solving the structures of new polymorphs that may only be available as nanocrystalline material or in mixtures. dntb.gov.ua
These advanced methods provide the detailed crystallographic information necessary for understanding the structure-property relationships that govern the performance of this compound.
Table 2: Application of X-ray Diffraction Techniques in Pigment Characterization
| Technique | Primary Advantage | Application in Pigment Analysis |
|---|---|---|
| Conventional XRPD | Accessibility, routine phase identification. | Standard quality control, identification of major crystalline phases. ru.nl |
| Synchrotron XRD | High intensity, high resolution, small beam size. | Analysis of microsamples, characterization of minor phases, studying degradation products in artworks. nih.gov |
| 3D Electron Diffraction | Analysis of nanocrystals and heterogeneous samples. | Ab initio structure determination of unknown polymorphs or materials that do not form larger crystals. dntb.gov.ua |
Crystal Structure Determination and Disorder Modeling
The crystal structures of Naphthol AS and other β-Naphthol azo pigments share common features. researchgate.net Molecules typically exist in the more stable keto-hydrazone tautomeric form, which is planar and stabilized by intramolecular hydrogen bonding. researchgate.net The molecules are then linked in the crystal primarily by van der Waals forces. researchgate.net
However, the ideal, perfectly ordered crystal is a theoretical concept. Real crystals, particularly those of complex organic molecules, often contain structural defects. A significant challenge in the crystallography of Naphthol AS pigments is the presence of stacking disorder. This occurs when the two-dimensionally ordered molecular layers are stacked imperfectly during crystal growth. researchgate.net
A detailed study of the closely related β-phase of Pigment Red 170 revealed a structure with severe layer stacking disorder. nih.gov Its single-crystal X-ray diffraction pattern is extremely complex, showing not just sharp Bragg peaks (from the average periodic structure) but also rods of diffuse scattering that run between them. researchgate.netnih.gov This diffuse scattering contains crucial information about the nature of the disorder.
Modeling this type of structure involves:
Determining the Average Structure: An initial model is built based on the positions and intensities of the Bragg reflections. For β-P.R. 170, two plausible average structures were proposed. nih.gov
Characterizing the Stacking Faults: The disorder is often characterized by a lateral shift of one layer relative to the next. researchgate.net
Simulating the Diffuse Scattering: By building a model that incorporates different stacking probabilities and comparing the calculated total diffraction pattern (Bragg + diffuse) with the experimental data, the specific nature of the local molecular arrangements can be determined. researchgate.net
Understanding such disorder is critical because the local, non-periodic arrangements of molecules can significantly influence the pigment's electronic and photochemical properties, which are directly related to its color and lightfastness. researchgate.net
Theoretical and Computational Approaches to Crystal Structure Prediction and Phase Transitions
Given the challenges in obtaining high-quality single crystals of pigments, theoretical and computational methods have become indispensable tools for structural investigation. ru.nl Crystal Structure Prediction (CSP) aims to identify the most stable crystal packings (polymorphs) based solely on the molecular structure. unica.it
The typical workflow for CSP involves:
Generating Candidate Structures: A large number of plausible crystal structures are generated by computationally packing molecules in various common space groups.
Energy Minimization: The lattice energy of each candidate structure is calculated and minimized. Historically, this was done with force fields, but modern methods increasingly rely on more accurate quantum mechanical calculations.
Ranking by Stability: The minimized structures are ranked by their relative lattice energies to create a crystal energy landscape, which can predict the most likely observable polymorphs. rsc.org
Density Functional Theory (DFT) with corrections for dispersion forces (DFT-D) is now a state-of-the-art method for accurately calculating the lattice energies of organic crystals. rsc.orgmdpi.com These calculations can help validate experimental structures and provide insight into the intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal. researchgate.net
This predictive power is transformative. For example, CSP can be combined with a low-quality experimental powder diffraction pattern. By comparing the calculated powder patterns of theoretically predicted structures with the experimental data, it is often possible to identify the correct structure, which can then be refined. ru.nl Furthermore, by calculating the crystal energy landscape, researchers can predict the existence of yet-undiscovered polymorphs, which may possess superior properties, guiding experimental efforts to crystallize them. rsc.org These computational approaches are crucial for understanding phase transitions and designing new pigments with optimized performance.
High-Pressure Effects on the Crystalline Structure of this compound
Applying high pressure to molecular crystals is a powerful method for investigating the nature of intermolecular forces and exploring phase transitions. ispigment.com When pressure is applied, it forces the molecules closer together, reducing the crystal's volume and altering the distances and geometries of intermolecular contacts like hydrogen bonds and van der Waals interactions.
While specific high-pressure studies on this compound are not documented in the searched literature, the general behavior of organic molecular crystals under compression provides a framework for understanding potential effects. The primary effects of pressure include:
Lattice Compression: The unit cell dimensions decrease, leading to a denser crystal. This compression is often anisotropic, meaning it occurs more in some directions than others, depending on the "softest" intermolecular interactions.
Phase Transitions: Sufficient pressure can induce a phase transition to a new, denser polymorphic form. This occurs when the initial crystal packing becomes unstable relative to a more volume-efficient arrangement. High pressure is therefore a recognized technique for discovering new polymorphs that may not be accessible under ambient conditions. rsc.org
Changes in Molecular Conformation: While less common for rigid molecules like this compound, pressure can sometimes alter the conformation (shape) of flexible molecules to allow for more efficient packing.
Studying the behavior of this compound under high pressure could reveal new, denser crystalline phases and provide fundamental data on the stability and compressibility of its crystal lattice. Such information is valuable for understanding the fundamental solid-state chemistry of this important class of pigments.
Stability and Degradation Mechanisms of Pigment Red 112 in Applied Systems
Photostability Investigations in Polymeric Matrices and Coatings
Photostability refers to a material's ability to resist degradation when exposed to light, especially ultraviolet (UV) radiation. For Pigment Red 112, this property is paramount in applications like automotive finishes, industrial paints, and plastics, where exposure to sunlight is common.
This compound exhibits excellent lightfastness, a measure of its resistance to fading or color change upon light exposure. It is often rated highly, typically 7-8 on the international Blue Wool Scale (where 8 indicates maximum lightfastness), in various applications such as printing inks, air-drying paints, and baking enamels. union-pigment.comzeyachem.netulprospector.com This high rating suggests that the pigment itself largely maintains its integrity under significant light exposure. For instance, in printing color paste, its lightfastness grade is 7. In air self-drying paints and baking enamel paints, it achieves grades of 7-8, with dilute colors showing grades of 6-7. zeyachem.net
However, while the pigment may reduce the rate of chemical degradation in non-stabilized and photo-stabilized films, a more evident color shift can occur when the pigment is present. This suggests that this compound might undergo chemical rearrangements during exposure, even if it does not primarily generate free radicals that initiate polymer degradation. plu.mxscielo.brscielo.br Studies have also indicated that concentrations of this compound in skin biopsies from tattoos were significantly lower years after tattooing, suggesting elimination or breakdown over time, potentially influenced by solar radiation. researchgate.net
Table 1: Lightfastness Ratings of this compound
| Application Type | Lightfastness Rating (Blue Wool Scale 1-8) |
| Printing Color Paste | 7 zeyachem.net |
| Air Self-Drying Paints | 7-8 zeyachem.net |
| Baking Enamel Paints | 7-8 zeyachem.net |
| Dilute Colors (Paints) | 6-7 zeyachem.net |
| Water Dispersions (Full Tone) | 4 colors-india.com |
| Water Dispersions (Tint Tone) | 4 colors-india.com |
Photo-stabilizers, such as ultraviolet (UV) absorbers and hindered amine light stabilizers (HALS), are commonly incorporated into polymeric systems to extend their lifespan by mitigating photodegradation. Studies on polypropylene (B1209903) films containing a red pigment (which could include this compound) demonstrated that the pigment reduced the rate of chemical degradation, and this effect was more pronounced when combined with HALS. plu.mxscielo.brscielo.br HALS are particularly effective photo-stabilizers, significantly increasing the UV stability and mechanical properties of films. scielo.brscielo.br The presence of pigment, even if it leads to some color shift, can improve UV stability when evaluated by techniques like infrared and UV-visible spectroscopy, particularly when combined with HALS. scielo.brscielo.br
Photo-oxidative degradation in polymeric films is a complex process involving the combined action of light and oxygen, leading to the breaking of polymer chains and embrittlement. wikipedia.org This process typically involves four stages: initiation (generation of initial free radicals), propagation (conversion of one active species to another), chain branching (producing more than one active species), and termination (removal of active species). wikipedia.org
In pigment-containing films, pigments can influence these mechanisms. Organic pigments like this compound can act as light screeners, absorbing UV light and preventing it from reaching and degrading the polymeric resin matrix. researchgate.netcanada.ca While the pigment itself is highly stable, its presence can affect the degradation of the polymer. Some studies suggest that while the pigment may undergo chemical rearrangements upon exposure, it does not necessarily generate free radicals that initiate the degradation of the polymer. plu.mxscielo.brscielo.br This implies that this compound's role in photo-oxidative degradation is more about its interaction with light and its potential to protect the polymer, rather than initiating its breakdown. The yellowing of polymers, a typical sign of chromophore generation, is a common outcome of photo-oxidation. nih.gov
Thermal Stability Analysis and Degradation Thresholds
Thermal stability is a critical property for this compound, especially in applications that involve high-temperature processing or exposure, such as baking enamels, powder coatings, and plastics.
Assessing the thermal performance of pigments typically involves exposing samples to elevated temperatures and monitoring changes in color, chemical structure, or physical properties. Common methodologies include:
Heat Stability Testing: Samples are heated to specific temperatures for a defined period, and then evaluated for color change or other signs of degradation. For this compound, a heat stability of up to 170°C is reported. union-pigment.com Other sources indicate heat stability ranging from 140-180°C.
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time, providing information about decomposition temperatures and the amount of volatile components released. While specific TGA data for this compound was not detailed in the provided snippets, it is a standard method for assessing thermal degradation.
Colorimetry and Spectroscopic Techniques: Changes in color (e.g., using Lab* color space) and spectroscopic changes (e.g., FTIR) can indicate chemical alterations due to heat exposure.
Table 2: Thermal Stability of this compound
| Property | Value | Source |
| Heat Stability | 170°C | union-pigment.com |
| Heat Stability Range | 140-180°C (varies by testing method) | |
| Stable up to | 140°C | colors-india.com |
| Decomposition Temperature | >100°C | heubach.com |
The reported heat resistance of this compound can vary depending on several factors:
Concentration in the System: In baking enamels, the concentration threshold of this compound influences its thermal stability. For baking temperatures between 140°C and 160°C, a concentration threshold of 0.1% is noted; for temperatures between 180°C and 200°C, the limit is 2.5%. ulprospector.com This suggests that higher concentrations might allow for stability at higher temperatures, or that exceeding these thresholds could lead to blooming or other issues.
Application Conditions: The specific application and processing conditions (e.g., duration of high-temperature exposure) can influence the observed thermal stability. This compound is considered suitable for baking enamels provided appropriate conditions are maintained to avoid blooming. ulprospector.com
Manufacturing Process: Variations in the manufacturing process of the pigment can influence its physical properties, such as specific surface area, which might indirectly affect its thermal performance in different matrices.
Mechanistic Insights into pH-Dependent Color Shifts in Aqueous Environments
This compound exhibits notable chemical stability, which is a critical characteristic for its performance in diverse applications. It demonstrates high resistance to both acids and alkalis, with a reported stability rating of 4-5 on a 1-5 scale nih.gov. This inherent chemical resistance suggests that this compound is not prone to significant pH-dependent color shifts in aqueous environments under typical conditions. Unlike certain natural pigments, such as anthocyanins, which undergo reversible structural transformations (e.g., between flavylium (B80283) cations, carbinol pseudo bases, and quinoidal bases) in response to pH changes, leading to distinct color variations from red to blue or colorless nih.govfishersci.atnih.govoeno-one.eumdpi.com, this compound's chromophore appears to maintain its structural integrity across a broad pH range.
This compound is largely insoluble in water, though it can be dispersed in various solvents, including alcohols and hydrocarbons wikidata.org. Its reported pH value is typically in the neutral to slightly alkaline range (pH 7-8) chemwhat.com. The stability of azo pigments like PR112 is generally attributed to their robust molecular architecture, which resists protonation or deprotonation events that would otherwise alter the electronic conjugation responsible for their color. Therefore, in practical applications, this compound is expected to maintain a consistent hue even when exposed to variations in pH within its stable range, a property that underscores its reliability as a colorant.
Solvent Resistance Studies and Interfacial Phenomena
The performance of this compound in applied systems is significantly influenced by its excellent resistance to a wide array of solvents and its behavior at interfaces. This resistance is a key factor in its durability and suitability for demanding applications such as industrial coatings, plastics, and printing inks fishersci.cawikidata.orgnih.govwikipedia.org.
Solvent Resistance: this compound demonstrates good resistance to chemicals and solvents wikidata.org. For instance, in solvent-based printing inks, pigments must exhibit extreme resistance to recrystallization when exposed to the solvents used during processing, transportation, and storage wikipedia.org. Recrystallization can adversely affect the optical properties of the ink, leading to undesirable changes in color strength and hue. The high solvent stability of this compound ensures that its crystalline structure, and thus its color, remains consistent within these challenging media wikipedia.org.
The general chemical resistance properties of this compound are summarized in the following table:
| Property | Rating (1-5 scale, 5 being excellent) |
| Water Resistance | 5 nih.gov |
| Acid Resistance | 5 nih.gov |
| Alkali Resistance | 5 nih.gov |
| Oil Resistance | 3 nih.gov |
| Alcohol Resistance | 4-5 nih.gov |
Interfacial Phenomena and Dispersion: The effective incorporation of this compound into various matrices relies heavily on proper dispersion, a process involving wetting, disruption, and stabilization of pigment particles thegoodscentscompany.com. The physical and chemical nature of the solvents and polymers, alongside factors such as particle geometry, vehicle viscosity, and surface tension, critically influence the wetting of pigment particles thegoodscentscompany.com.
Wetting: This initial stage involves the displacement of air from the pigment surface by the liquid vehicle. Surfactants, such as fatty alcohol polyoxyethylene ethers, are often employed to enhance the dispersibility of pigments by reducing interfacial tension and promoting wetting nih.govthegoodscentscompany.com.
Disruption: Mechanical energy is applied to break down pigment agglomerates and aggregates into smaller, more uniform particles thegoodscentscompany.comnih.gov.
Stabilization: Once dispersed, pigment particles must be stabilized to prevent re-agglomeration or flocculation. This is often achieved through steric stabilization, where a layer of resin or polymer chains adsorbs onto the pigment surface, creating a physical barrier that prevents particles from coming too close thegoodscentscompany.com. This mechanism is particularly effective in aqueous media, often utilizing block copolymers as stabilizers thegoodscentscompany.com.
The particle size distribution of this compound in the dispersed medium significantly impacts its application properties, including color strength nih.gov. A finer dispersion generally leads to higher color strength due to increased light scattering and absorption efficiency nih.gov. The ability of this compound to be effectively dispersed and stabilized in both water-based and solvent-based systems highlights its versatility and robust interfacial behavior, making it a preferred choice for diverse industrial formulations wikidata.orgnih.gov.
Dispersion, Aggregation, and Rheological Behavior of Pigment Red 112 Dispersions
Impact of Particle Morphology and Size Distribution on Rheology
The particle morphology and size distribution of Pigment Red 112 significantly influence the rheological properties of its dispersions. This compound typically exhibits a crystalline, platelet-like shape Current time information in Davidson County, US.guidechem.com. The surface characteristics of pigment particles, largely determined by their intrinsic molecular chemistry and solid-state properties like crystallinity and polymorphic form, dictate their surface energy guidechem.com. Smaller pigment particles possess higher surface energy, which can lead to increased reactivity and a tendency to aggregate, negatively impacting flow properties and increasing viscosity during dispersion guidechem.comthegoodscentscompany.comnih.gov.
The particle size distribution (PSD) of pigments in a medium directly affects the system's rheology and application properties jk-medical.com. For instance, a broader particle size distribution can lead to a reduction in compound viscosity and produce vulcanizates with lower hysteresis properties in rubber applications. Conversely, achieving a finer particle size generally enhances color strength. The relationship between particle size and color strength can vary depending on the application medium, such as printing inks versus white reductions.
Mechanisms of Pigment Agglomeration and Dispersion Challenges
The dispersion of pigments like this compound involves three overlapping processes: wetting, dispersing, and stabilizing cenmed.comthegoodscentscompany.com. Wetting is the initial step where pigment particles are mixed with a wetting agent to reduce surface tension and allow for uniform penetration by the liquid medium cenmed.com. Subsequently, mechanical shear forces are applied during the dispersing (milling) stage to break down agglomerates and achieve a fine particle size cenmed.com. Finally, stabilizing agents are introduced to prevent re-agglomeration and ensure long-term dispersion stability cenmed.com.
Agglomeration is a critical mechanism in pigment precipitation, often occurring due to high supersaturation, which can result in submicron primary particles tending to form agglomerates jk-medical.com. While some agglomeration might be desired for easier filtration during manufacturing, it is generally detrimental to coloristic properties in the application medium, necessitating their destruction during dispersion jk-medical.com. The breakdown of aggregates and agglomerates is a dynamic, reversible process influenced by thermodynamic and kinetic factors thegoodscentscompany.com.
A significant challenge for this compound is its tendency to re-aggregate and re-coagulate, particularly in low-viscosity environments, a phenomenon known as flocculation nih.gov. This occurs due to the mutual attraction of dispersed pigment particles, primarily driven by their high surface energy nih.gov. Untreated this compound typically requires substantial dispersion effort to be finely incorporated into a binder system ontosight.ai.
Role of Surfactants and Dispersants in Optimizing Dispersion Stability
Surfactants and dispersants are crucial additives used to optimize the dispersion stability of this compound. They function by reducing surface tension and creating repulsive forces between pigment particles, thereby preventing re-agglomeration and maintaining a stable dispersion cenmed.comthegoodscentscompany.comnih.gov. The primary mechanisms of stabilization include electrostatic stability and steric stability, which are explained by theories such as the Derjaguin–Landau–Verwey–Overbeek (DLVO) theory thegoodscentscompany.com.
Dispersants can be categorized into traditional types (anionic, cationic, zwitterionic, nonionic) and polymeric types thegoodscentscompany.com. For this compound, specific dispersants like Polyoxyethylene lauryl ether (PLE) have been utilized, demonstrating effectiveness in stabilizing dispersions. Research indicates that copolymer dispersants with longer side chains can enhance dispersion stability and reduce particle size thegoodscentscompany.com.
Studies comparing different dispersants for this compound in water-based systems have shown varying performance. For example, Lansperse LT87, a bio-based dispersant, demonstrated superior performance compared to Lansperse DS200W, a standard nonionic surfactant type. This superior performance was linked to better dispersion of the pigment, potentially leading to finer particle sizes and improved color properties, such as a redder and yellower shade.
Table 1: Comparative Performance of Dispersants for this compound in Water-Based Systems
| Dispersant Type | Rheology Performance | Stability Performance | Color Impact (a* vs. b) | Particle Size Effect | Environmental Profile |
| Lansperse DS200W | Standard | Standard | a 61.22, b* 29.46 | - | Standard |
| Lansperse LT87 | Superior | Superior | a* 62.54, b* 33.02 | Finer | Readily biodegradable, low irritancy, high bio-based content |
Note: This table presents data based on comparative analysis of dispersant performance for this compound, with specific colorimetric values (a and b) indicating color shift.
Polymer-Pigment Interactions and Their Influence on Dispersion and Viscosity
Polymer-pigment interactions play a crucial role in controlling the dispersion and viscosity of this compound. Polymeric dispersants, often used as stabilizing agents, prevent re-agglomeration of pigment particles, ensuring long-term dispersion stability cenmed.com. The effectiveness of these interactions is influenced by factors such as hydrophobicity, electrostatic interactions, and hydrogen bonding between the polymer and pigment surface thegoodscentscompany.com.
The topology of polymers can significantly impact their performance as dispersants. For instance, branched polymeric synergists have been found to be more effective than linear structures in enhancing pigment dispersibility, achieving stronger adsorption on the pigment surface and stabilizing particles at early dispersion stages. This strong adsorption contributes to maintaining lower viscosity and preventing particle aggregation over time.
Research on Pigment Red 170 (a related red pigment) provides insights into how polymer topology affects dispersion viscosity and particle size. While a linear polymer system showed a decrease in viscosity after initial optimization, it also demonstrated a reversible increase in particle size, indicating poor long-term stability and prevention of aggregation. In contrast, certain branched polymeric synergists exhibited enhanced dispersion performance, leading to optimized viscosity and stable particle sizes. These findings highlight the importance of polymer structure in achieving stable pigment dispersions and controlling rheological behavior.
Encapsulation Technologies for Enhanced Pigment Dispersion and Stability
Encapsulation technologies represent an advanced approach to enhance the dispersion and stability of this compound. This modification technique involves surrounding pigment particles with a polymer layer, creating a core-shell structure thegoodscentscompany.com. This polymeric shell provides a protective barrier that significantly improves the colloidal stability of the pigment in aqueous solutions.
Benefits of encapsulation include enhanced dispersion stability, improved weather resistance, superior rubbing fastness, and increased anti-ultraviolet intrusion ability. Techniques such as miniemulsion polymerization are commonly employed for encapsulating pigments like this compound. In this process, the pigment is dispersed in an aqueous medium, and monomers are polymerized around the pigment particles to form the polymer shell.
The quality of the encapsulated pigment dispersion and its rheological behavior are influenced by factors such as the type and ratio of monomers/oligomers and the pigment/resin ratio used during encapsulation. Optimized ratios can lead to stable miniemulsion dispersions with suitable rheological ranges for specific applications, such as inkjet printing inks. The polymer encapsulation also improves the centrifugal stability of the pigment, indicating better resistance to sedimentation and aggregation.
Rheological Characterization Methodologies for this compound Dispersions
Rheological characterization is indispensable for understanding and controlling the processing behavior and application properties of this compound dispersions guidechem.com. These methodologies provide insights into the flow and deformation characteristics of the dispersions, which are directly related to dispersion quality, particle size distribution, and morphology guidechem.com.
Common rheological characterization techniques include:
Viscometry : Instruments like the Brookfield viscometer are frequently used to analyze the viscosity of pigment dispersions over time and under varying conditions. Viscosity measurements help assess the fluidity and stability of the dispersion.
Dynamic Oscillatory Measurements : These measurements quantify gel strength and provide insights into gelation kinetics and mechanisms. Parameters such as storage shear modulus (G'), loss shear modulus (G''), complex viscosity (η*), and loss factor (tan δ) are typically analyzed. An increase in oscillatory frequency and concentration generally leads to a monotonic increase in both elastic and viscous moduli.
Particle Size Distribution (PSD) Analysis : While not strictly a rheological method, PSD analysis is crucial for correlating particle characteristics with rheological behavior. Techniques like laser diffraction or optical microscopy can be used to determine the size, shape, and distribution of pigment particles, which directly influence viscosity and dispersion quality nih.gov.
Microscopy (Optical Digital Microscope) : This method is used to evaluate dispersion quality, pigment size distribution, and the morphology of pigments within compounds, providing visual confirmation of dispersion states nih.gov.
These characterization methods help formulators understand how processing parameters, material interactions, and additive choices affect the final rheological properties, enabling the optimization of pigment dispersion for desired application performance.
Surface Engineering and Functionalization of Pigment Red 112 Particles
Strategies for Surface Modification and Their Impact on Pigment Properties
Adsorption of Polymeric Dispersants and Synergists
The adsorption of polymeric dispersants and synergists onto the surface of pigment particles is a primary strategy for achieving stable and homogeneous dispersions.
Polymeric Dispersants : Non-ionic surfactants, such as polyoxyethylene ether, are commonly adsorbed onto pigment surfaces during the coupling process to reduce interfacial tension, particularly beneficial for solvent-based paint systems nih.gov. Polyoxyethylene lauryl ether (PLE) has demonstrated efficacy as a dispersant for Pigment Red 112, yielding stable dispersions with particle sizes typically ranging from 150 to 200 nm ontosight.ai. The fundamental mechanism involves the adsorption of dispersant molecules onto the pigment surface, which generates repulsive forces—either through electrostatic repulsion or steric hindrance—thereby preventing particle re-aggregation jk-medical.com. This stabilization leads to lower viscosity in the dispersion, enabling higher pigment loading and improved tinting strength jk-medical.com.
Synergists : Synergists are additives designed to augment the performance of traditional dispersants. They facilitate stronger adsorption of dispersants onto the pigment surface and contribute to particle stabilization through steric hindrance, effectively reducing interparticle flocculation cenmed.com. The use of synergists can lead to enhanced color strength and transparency in the final product fishersci.fi. For instance, polyether-based waterborne synergists, especially those with branched topologies like hyperbranched polyglycidols (hb-PGS), have been shown to significantly improve dispersibility and storage stability for pigments such as Pigment Red 170 by promoting robust adsorption and steric effects cenmed.com. Specific proprietary acrylic polymeric preparations, such as PIGMESOL™ W - 5001, are recommended as post-treatment synergists for this compound in water-based applications, contributing to improved rheology, gloss, and color strength development fishersci.fi.
Chemical Surface Functionalization for Enhanced Performance
Chemical surface functionalization involves the direct chemical modification of the pigment surface to impart desired physicochemical properties, often eliminating the need for conventional dispersants in water-based systems if ionic or ionizable groups are successfully attached nih.gov.
Surfactant-Assisted Grinding : The incorporation of agents like octadecyl dimethyl hydroxyethyl (B10761427) quaternary ammonium (B1175870) during the grinding process can inhibit particle re-aggregation and enhance the pigment's hydrophilicity, thereby improving its compatibility with water-based inks nih.gov.
Polymer Coating : Adsorption of non-ionic surfactants, such as polyoxyethylene ether, directly during the pigment coupling stage, can effectively reduce interfacial tension in solvent-based paints nih.gov.
Substitution Reactions : The presence of chlorine atoms on the aromatic ring of this compound allows for substitution reactions, which can lead to the creation of derivatives with tailored properties based on the introduced substituents nih.gov.
Advanced Modification Techniques : Research on similar azo pigments, like Pigment Red 146, demonstrates the effectiveness of multi-technology synergistic modification. This includes the use of anionic (e.g., Igepon T) and non-ionic (e.g., Peregal O-25) surfactants, along with additives such as DB-60 (a second diazo component) and graphene oxide, often combined with hydrothermal treatment thegoodscentscompany.comthegoodscentscompany.com. These modifications have resulted in a notable increase in solvent resistance, a reduction in particle size, a narrower particle size distribution, enhanced hydrophilicity, and significant improvements in color brightness and strength thegoodscentscompany.comthegoodscentscompany.com.
Table 1: Impact of Surface Modification on Pigment Red 146 Properties (Example)
| Modification Type | Particle Size Reduction (µm) | Color Strength Improvement (%) | Hydrophilicity | Solvent Resistance |
| Unmodified P.R. 146 | 30.581 | Baseline (e.g., 100%) | Lower | Standard |
| Surfactant/GO/DB-60 Modified | 12.252 | 109.0% | Increased | Increased |
| Hydrothermally Treated (105°C) | N/A | 112.6% | Increased | Increased |
| Data adapted from thegoodscentscompany.comthegoodscentscompany.com. Note: Particle size reduction for hydrothermal treatment alone is not explicitly stated in the provided snippets for PR146, but overall modifications led to reduced particle size. |
Microreactor Synthesis : A significant advancement in PR112 production involves microreactor systems. This method can drastically improve dispersion quality by reducing dispersion harshness from 45-50 to ≤25 in alkyd resin varnish and decreasing particle size from 2-5 µm to ≤1 µm nih.govlabsolu.ca. This approach leads to inherently more dispersible pigments, minimizing the need for extensive post-synthesis auxiliaries or surface modifications labsolu.camhsurfactants.com.
Table 2: Comparison of Traditional vs. Microreactor Synthesis for this compound
| Metric | Traditional Method | Microreactor Method |
| Dispersion Harshness | 45–50 | ≤25 |
| Reaction Time | 10–12 hours | 2–3 hours |
| Particle Size | 2–5 µm | ≤1 µm |
| Energy Consumption | High | Reduced by 40% |
| Data adapted from nih.gov. |
Effects of Surface Treatment on Hydrophilicity and Flowability
Surface treatments play a critical role in modulating the surface energy of pigment particles, directly influencing their interaction with dispersion media and their handling properties.
Hydrophilicity : The addition of specific surfactants, such as octadecyl dimethyl hydroxyethyl quaternary ammonium, during pigment processing can significantly enhance the hydrophilicity of this compound, thereby improving its compatibility and dispersion stability in water-based ink systems nih.gov. Similarly, modifications involving anionic and non-ionic surfactants, along with graphene oxide, have been shown to increase the hydrophilicity of related pigments like Pigment Red 146 thegoodscentscompany.comthegoodscentscompany.com.
Interfacial Phenomena and Adhesion Mechanisms
The successful dispersion and stabilization of this compound particles are fundamentally governed by complex interfacial phenomena and adhesion mechanisms.
In the "dry" state, pigment particles are held together by various attractive forces, including van der Waals forces and "liquid bridge" forces tiiips.comcymitquimica.com. Overcoming these inherent attraction forces is the prerequisite for dispersing pigment particles into liquid media tiiips.comcymitquimica.com. The dispersion process itself is typically conceptualized in three overlapping stages: wetting, disruption, and stabilization cymitquimica.com.
Wetting : This initial stage involves the liquid medium displacing air from the pigment particle surfaces, transitioning from a gas-solid to a liquid-solid interface. Complete wetting is crucial and is influenced by factors such as the geometry of the particles, the viscosity and surface tension of the vehicle, and the chemical nature of the solvents used cymitquimica.com.
Disruption : Following wetting, mechanical energy, often in the form of shearing forces generated by dispersion equipment, is applied to break down pigment agglomerates into primary particles or smaller aggregates cymitquimica.com.
Stabilization : Once the pigment particles are sufficiently dispersed, repulsive forces must be established and maintained between them to prevent re-aggregation and ensure long-term stability of the dispersion cymitquimica.comwikidata.org. Two primary mechanisms contribute to this stabilization:
Electrostatic Stabilization : This occurs when equally charged sites on the pigment surface create repulsive forces as particles approach each other cymitquimica.comwikidata.org. The magnitude and polarity of the surface charge can be influenced by factors such as pH, ionic strength, and the presence of certain alcohols wikidata.org.
Steric Stabilization : This mechanism involves the adsorption of polymeric dispersants onto the pigment surface, forming a physical barrier (steric hindrance) that prevents particles from coming into close contact and flocculating jk-medical.comcymitquimica.comwikidata.org. Effective steric stabilization often utilizes block polymers with a hydrophobic segment that strongly adsorbs onto the pigment surface and a hydrophilic segment that extends into the continuous phase, creating a repulsive layer ontosight.ai.
Advanced Characterization and Computational Modeling of Pigment Red 112 Systems
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable tools for probing the molecular structure, electronic transitions, and chemical changes of Pigment Red 112. These methods provide insights into the pigment's inherent properties and its behavior under various environmental conditions, such as light exposure.
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. While specific detailed NMR data for this compound are not widely published in general overviews, NMR, including both liquid and solid-state variations, is routinely applied to characterize the molecular structure of complex organic pigments nih.govsigmaaldrich.com. For instance, solid-state NMR (SS-NMR) offers a unique advantage for analyzing insoluble pigments without requiring sample preparation, providing insights into coordination environments and tautomeric forms, as demonstrated with other red lake pigments nih.gov.
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify functional groups and detect chemical changes within a molecule by measuring the absorption of infrared radiation. For this compound, characteristic weak absorbance peaks have been observed in its FTIR spectrum. These include bands at 1675 cm⁻¹, 1599 cm⁻¹, 1559 cm⁻¹, and 1018 cm⁻¹. FTIR spectroscopy can also be used in conjunction with other techniques, such as Raman spectroscopy, for applications like the source determination of red gel pen inks containing PR112. In the context of azo dyes, FTIR is crucial for monitoring degradation, where the disappearance of a peak around 1584 cm⁻¹, corresponding to the –N=N– stretching vibrations, can indicate azo bond cleavage.
Table 1: Representative FTIR Absorbance Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment/Observation | Reference |
| 1675 | Weak absorbance peak | |
| 1599 | Weak absorbance peak | |
| 1559 | Weak absorbance peak | |
| 1018 | Weak absorbance peak | |
| 1584 (disappearance) | Azo bond (-N=N-) stretching (indicative of cleavage for azo dyes) |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Colorimetric Analysis
UV-Visible (UV-Vis) Spectroscopy is fundamental for studying the electronic transitions within this compound and for its colorimetric analysis. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons to higher energy orbitals (electronic transitions). The characteristic red color of PR112 arises from its ability to absorb and reflect specific wavelengths of light, a property largely dictated by its molecular structure, particularly the azo chromophore normandata.euwikipedia.org.
The absorption spectra obtained from UV-Vis spectroscopy are unique to different compounds and functional groups, enabling both qualitative identification and quantitative determination of pigment concentration and purity. Changes in the electronic structure, such as the formation of complexes, can be observed as shifts in the absorption maximum (e.g., a "red shift"), which are related to changes in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). UV-Vis spectroscopy can serve as a screening technique to identify the class of dye present in a sample.
Micro-Raman Spectroscopy for Chemical and Color Changes
Micro-Raman Spectroscopy is a highly effective non-destructive technique for the characterization of synthetic organic pigments, including this compound, and for monitoring chemical and color changes. This technique analyzes the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecules.
For azo pigments, Raman spectra exhibit distinct features in the 1700-1100 cm⁻¹ region, which are associated with C-H deformation, aromatic C-C, C=C, C-C, N=N, and C-N stretching vibrations. A prominent Raman band between 1380 cm⁻¹ and 1450 cm⁻¹ is characteristic of the symmetric stretching vibrations of the azo (N=N) bond. Additionally, a band at approximately 1490 cm⁻¹ can be correlated with the azobenzene (B91143) ring vibration. Micro-Raman spectroscopy has been successfully applied to study the photostability of red synthetic organic pigments, including PR112, in paint formulations, revealing that light aging primarily affects the binders rather than the pigment itself in some cases. The selection of an appropriate laser wavelength is crucial in Raman spectroscopy to minimize fluorescence interference and enhance the Raman signal, especially when analyzing complex matrices or highly fluorescent samples.
Table 2: Characteristic Raman Bands for Azo Pigments (including PR112)
| Wavenumber (cm⁻¹) | Assignment/Observation | Reference |
| 1700-1100 range | C-H deformation, aromatic C-C, C=C, C-C, N=N, C-N stretching vibrations | |
| 1380-1450 range | Azo (N=N) symmetric stretching vibrations | |
| ~1490 | Azobenzene ring vibration |
Chromatographic Separations for Purity and Degradation Product Analysis
Chromatographic separation techniques are indispensable for assessing the purity of this compound and for identifying any degradation products that may form over time or under specific conditions. These methods allow for the separation of complex mixtures into their individual components, which can then be identified and quantified.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. It is particularly valuable for analyzing organic pigments like this compound, both for assessing their initial purity and for monitoring the formation of degradation products. HPLC is a standard method for quality control and quantification of various dyes and pigments.
In studies involving tattoo inks, HPLC has been successfully employed to identify and quantify red tattoo pigments, including this compound, often using high-purity reference substances for accurate quantification. While traditionally coupled with UV-Vis or diode-array detectors (HPLC-DAD), the integration of mass spectrometry (HPLC-MS) significantly enhances the analytical capabilities by providing increased selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) , especially in its tandem mass spectrometry (LC-MS/MS) configurations, represents a powerful analytical approach for the comprehensive analysis of this compound, particularly for identifying impurities and degradation byproducts wikipedia.org. LC/MS combines the separation efficiency of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.
This technique is crucial for elucidating degradation pathways of azo pigments. For instance, the degradation of azo dyes, including PR112, can occur through azo bond cleavage, leading to the formation of aromatic amines. LC-MS analysis has identified specific degradation products of this compound, such as o-toluidine (B26562) and 2,4,5-trichloroaniline (B140166), which result from the breakdown of the pigment's structure. LC-ESI-MS/MS, operating in full mass spectrum scanning mode, provides detailed structural information for multiple components, which can include isomers, impurities, or degradation products. For quantification, multiple reaction monitoring (MRM) mode is often utilized, offering high sensitivity.
Table 3: Identified Degradation Products of this compound
| Degradation Product | Chemical Formula | PubChem CID | Reference |
| o-toluidine | C₇H₉N | 7242 | |
| 2,4,5-trichloroaniline | C₆H₄Cl₃N | 12487 |
Microscopic and Particle Sizing Techniques
Microscopic and particle sizing techniques are essential for evaluating the physical characteristics of this compound, which directly influence its functional properties such as tinting strength, dispersibility, and gloss.
Thermal Analysis (Thermogravimetric Analysis - TGA) for Decomposition Studies
Thermal analysis, specifically Thermogravimetric Analysis (TGA), is a crucial technique for investigating the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, providing data on decomposition temperatures and the quantity of volatile components released alfa-chemistry.comrsc.org.
This compound exhibits good thermal stability, with reported heat resistance values varying between sources. It is generally stable up to 140°C sypigment.comhengyitek.com and some sources indicate stability up to 180°C pravindyechem.netmade-in-china.com. This inherent thermal stability is a critical attribute for its application in processes involving elevated temperatures, such as in baking enamel paints and certain plastic formulations ontosight.aisypigment.comhengyitek.com. TGA results can also indicate the successful encapsulation of pigments, as demonstrated in studies with similar red pigments, where TGA confirmed effective encapsulation into resin alfa-chemistry.com. Furthermore, during thermal decomposition or combustion, this compound can generate irritating and highly toxic gases cncolorchem.com.
Table 1: Key Physical Properties of this compound
| Property | Value / Range | Unit | Source(s) |
| Average Particle Size | 200 | nm | hengyitek.com |
| Specific Surface Area | 17, 28, 30, 40, 65 (variations exist) | m²/g | sypigment.comhengyitek.commade-in-china.comzeyachem.net |
| Heat Resistance | 140 (min), Stable up to 180 | °C | sypigment.comhengyitek.compravindyechem.netmade-in-china.com |
| Light Fastness (Full) | 5-6, 5-7, 7-8 | Scale 1-8 | sypigment.comhengyitek.commade-in-china.com |
| Light Fastness (Tinting) | 5, 6-7 | Scale 1-8 | hengyitek.comzeyachem.net |
| Oil Absorption | 45-50, 50-70 | g/100g , % | hengyitek.commade-in-china.com |
| Density | 1.38-1.65 (range), 1.42, 1.48, 1.5, 1.60 | g/cm³, gms/cc | sypigment.comhengyitek.compravindyechem.netmade-in-china.comzeyachem.net |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling, particularly Density Functional Theory (DFT), provide a theoretical framework to investigate the intrinsic properties of this compound at an atomic and molecular level, complementing experimental observations.
Quantum Mechanical (QM) Calculations for Aggregation-Induced Optical Processes
Quantum Mechanical (QM) calculations, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), offer unique insights into the mechanism behind aggregation-induced optical processes in organic pigments. These methods can elucidate the electronic structure of ground and excited states, allowing for the prediction and interpretation of absorption and emission spectra.
For instance, studies on Pigment Red 179, a perylene-based pigment, have demonstrated how QM calculations can be combined with experimental data to understand the effects of aggregation on optical properties. As pigment concentration increases, strong intermolecular π–π interactions can lead to chromophoric arrangements that significantly affect absorption features. Computational investigations revealed that the optical features of Pigment Red 179 are strongly influenced by its aggregation extent, with observed red-shifts in absorption bands corresponding to increased pigment concentration and denser packing of dimers. This highlights how QM methods can attribute the nature of electronic transitions and understand environmental effects.
Illustrative Data Table: Hypothetical QM Calculation Results for Pigment Aggregates
| Aggregation State | Absorption Peak (nm) | Electronic Transition Type | Environmental Effect |
| Monomer | 450 | S₀ → S₁ | Isolated |
| Dimer | 475 | S₀ → S₁ (Red-shifted) | π–π Interaction |
| Aggregate | 490 | S₀ → S₁ (Further Red-shifted) | Dense Packing |
Note: This table presents illustrative data based on general findings for pigment aggregation and is not specific to this compound.
Metadynamics Simulations for Polymorphism and Free Energy Surfaces
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical aspect for organic materials like pigments, as different polymorphs can exhibit distinct physical and optical properties. Crystal structure prediction (CSP) often involves identifying numerous lattice energy minima at 0 K, but considering finite-temperature free energies is crucial for predicting experimentally relevant polymorphs and their relative stabilities.
Metadynamics simulations, a type of enhanced sampling molecular dynamics method, have proven effective in exploring crystal energy landscapes and identifying stable polymorphs by dramatically simplifying the landscape of lattice energy minima down to a handful of structures on the free energy surface. This approach helps in understanding the thermodynamic conditions under which different polymorphs are most likely to form and in discarding labile structures that convert to different forms at finite temperatures. For example, metadynamics has been applied to reduce the crystal energy landscape of Pigment Red 179. These simulations can reveal how vibrational free energy contributions change polymorph stability orderings and the impact of conformational flexibility.
Illustrative Data Table: Hypothetical Polymorph Stability from Metadynamics Simulations
| Polymorph ID | Relative Lattice Energy (kJ/mol, 0 K) | Relative Free Energy (kJ/mol, 298 K) | Stability Ranking (298 K) |
| Form A | 0.0 | 0.0 | 1 (Most Stable) |
| Form B | 1.2 | 0.8 | 2 |
| Form C | 0.5 | 1.5 | 3 |
Note: This table presents illustrative data, demonstrating how relative energies of polymorphs can change with temperature, and is not specific to this compound.
Molecular Dynamics (MD) Simulations for Pigment-Protein Interactions
Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic interactions between pigments and proteins, particularly relevant in biological systems such as light-harvesting complexes. These simulations provide atomistic descriptions of pigment-protein complexes, revealing the nature of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) and conformational dynamics that influence optical properties and energy transfer.
While direct MD studies on this compound in protein interactions are not identified, extensive research has been conducted on natural pigments like chlorophylls (B1240455) and carotenoids within photosynthetic pigment-protein complexes (e.g., Photosystem II, LHCII). These studies have shown that pigment binding is often stabilized by weaker intermolecular interactions, such as van der Waals forces with surrounding chlorophyll (B73375) macrocycles, rather than solely by hydrogen bonds to the protein, which can be more labile. MD simulations can identify structural features responsible for spectral shifts, map protein free energy landscapes, and determine energy barrier heights associated with conformational changes. For instance, MD simulations of the water-soluble chlorophyll a-binding protein (WSCP) have explored how rearrangements of hydrogen bonds and small conformational changes in residues contribute to observed spectral shifts.
Illustrative Data Table: Hypothetical MD Simulation Findings for Pigment-Protein Interactions
| Interaction Type | Key Residues/Molecules Involved | Average Interaction Distance (Å) | Interaction Energy (kJ/mol) |
| Hydrogen Bond | Pigment-Serine | 2.8 | -15 |
| Van der Waals | Pigment-Chlorophyll Macrocycle | 3.5 | -25 |
| Hydrophobic | Pigment-Leucine/Valine | 4.0 | -10 |
Note: This table presents illustrative data based on general findings from MD simulations of pigment-protein complexes and is not specific to this compound.
Environmental Fate and Ecotoxicological Assessment of Pigment Red 112
Persistence and Bioaccumulation Potential in Environmental Compartments
The environmental persistence and bioaccumulation potential of Pigment Red 112 are largely influenced by its particulate nature and low water solubility. canada.ca As a pigment, it is designed for durability, which inherently suggests it is persistent in the environment. canada.ca Experimental data from assessments of monoazo pigments indicate that under aerobic conditions, they are expected to be persistent in water, soil, and sediments. canada.ca
Ecotoxicity Studies in Aquatic and Terrestrial Organisms
Ecotoxicological data indicate that this compound is toxic to aquatic life, with some classifications noting long-lasting effects. chemicalbook.comnih.gov The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes hazard statements such as H411: "Toxic to aquatic life with long lasting effects." nih.gov
Specific studies have been conducted to determine the toxicity thresholds for various organisms. For fish, the 96-hour median lethal concentration (LC50) for Danio rerio (zebra fish) has been reported in the range of 1.33 to 3.25 mg/L in a semi-static test following OECD Test Guideline 203. heubach.com For aquatic invertebrates, a 48-hour study on Daphnia magna showed a median effective concentration (EC50) of >0.108 mg/L. chemicalbook.com In studies with algae (Desmodesmus subspicatus), the 72-hour EC50 was found to be >0.711 mg/L, while another report indicates an EC50 of >1 mg/L for a saturated solution. chemicalbook.comchemicalbook.com For microorganisms, the no-observed-effect concentration (NOEC) for activated sludge after 3 hours was >1,000 mg/L. chemicalbook.com Due to its limited bioavailability, chronic soil toxicity studies on monoazo pigments found no effects at concentrations of 1,000 mg/kg of soil (dry weight). canada.ca
| Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Fish | Danio rerio | LC50 | 1.33 - 3.25 | 96 hours | heubach.comchemicalbook.com |
| Aquatic Invertebrate | Daphnia magna | EC50 | > 0.108 | 48 hours | chemicalbook.com |
| Algae | Desmodesmus subspicatus | EC50 | > 0.711 | 72 hours | chemicalbook.com |
| Microorganisms | Activated Sludge | NOEC | > 1,000 | 3 hours | chemicalbook.com |
Dissociation and Bioavailability Considerations
The bioavailability of Naphthol AS pigments like this compound is generally expected to be low due to their particulate nature and poor water solubility. canada.ca However, a critical consideration for azo compounds is the potential for the reductive cleavage of the azo bond (N=N). This dissociation can lead to the formation of constituent aromatic amines. While pigments are generally less bioavailable than more soluble azo dyes, the potential for this breakdown pathway exists and is a key factor in assessing toxicological risk. This degradation can be influenced by environmental conditions and microbial activity.
Regulatory Science and Compliance Frameworks
Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, this compound is a registered substance. nih.gov Its compliance has been subject to scrutiny by the European Chemicals Agency (ECHA). In a 2018 decision (Case A-011-2018), the ECHA Board of Appeal addressed a compliance check that found data gaps in the registration dossier. chemycal.com ECHA required the registrant to provide further information, including studies on pre-natal developmental toxicity, an extended one-generation reproductive toxicity study, and additional tests on algae, invertebrates, and fish. chemycal.com Furthermore, under REACH, this compound is not considered to have endocrine-disrupting properties at levels of 0.1% or higher. heubach.com
In the United States, the Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for residues of this compound under 40 CFR 180.920. federalregister.govecfr.gov This exemption applies when the pigment is used as an inert ingredient in seed treatment pesticide formulations, at a concentration not to exceed 10% by weight. federalregister.gov The EPA determined that with this specific use limitation, there is a reasonable certainty that no harm to any population subgroup will result from aggregate exposure. federalregister.gov
The name "Naphthol AS-D" is often used in relation to this compound. It is the coupling component used in the synthesis of the pigment and is chemically known as 3-hydroxy-2'-methyl-2-naphthanilide. google.comchemicalbull.comemcochemicals.com It is an integral part of the final pigment molecule rather than an impurity.
The primary toxicological concern regarding impurities in Naphthol AS pigments stems from the potential presence of residual aromatic amines from the manufacturing process or the formation of these amines through the reductive cleavage of the azo bond. For this class of pigments, the critical health concern is the potential for carcinogenic effects from exposure to these aromatic amines, which may be present as both impurities and breakdown products. Regulatory assessments and quality control measures for this compound therefore focus on minimizing the content of these potentially hazardous substances.
Advanced Applications and Performance Optimization of Pigment Red 112
Performance in High-Performance Coatings and Paints
PR112 is extensively utilized in the formulation of high-performance coatings and paints due to its excellent fastness properties, including lightfastness, weatherfastness, and resistance to heat and various chemicals wikipedia.orgontosight.ainih.govthegoodscentscompany.com. It imparts a brilliant, signal red shade and exhibits high tinting strength wikidata.orgnih.gov.
Table 1: Key Fastness Properties of Pigment Red 112
Automotive Coatings Research and Formulation
This compound is a key component in high-end automotive coatings, prized for its ability to deliver a bright, fire-engine red color with excellent lightfastness and weatherfastness wikipedia.orgnih.govgo4worldbusiness.comchemicalbook.comdayglo.inamazon.co.ukfishersci.fr. Its compatibility with modern automotive coating systems allows for the creation of intense shades with high transparency and tinting strength, contributing to sophisticated vehicle aesthetics fishersci.fi. Research indicates that PR112, when combined with other pigments like Pigment Red 12, can be effectively utilized in formulations for high-grade automotive paints, offering specific color matching possibilities cenmed.comwikidata.orgwikidata.orgnih.govamazon.co.ukthegoodscentscompany.com. Its robust fastness properties are crucial for the long-term durability and color retention required in automotive applications nih.govdayglo.in.
Industrial and Architectural Coatings
PR112 is widely recommended for industrial and architectural coatings due to its versatility and stable performance cenmed.comwikipedia.orgontosight.ainih.govchemicalbook.comdayglo.infishersci.frchemwhat.comnih.govwikipedia.org. It is suitable for a range of applications including interior architectural coatings, low-cost exterior industrial coatings, air-drying paints, and baking enamels ontosight.ai. In water-based high-performance colorants, PR112 offers advantages such as high coloring strength, bright color, excellent durability, and easy dispersion, making it ideal for architectural and industrial paint systems chemwhat.com. Its application extends to specialized areas like electrophoretic painting nih.gov.
Specialized Paint Systems (e.g., Powder Coatings, Latex Paints)
The utility of this compound extends to various specialized paint systems. It is suggested for use in powder coatings, offering opacity and good resistance chemicalbook.comdayglo.inwikipedia.org. In latex paints and lacquers, PR112 is a common colorant cenmed.comwikidata.orgwikidata.orgnih.govgo4worldbusiness.comamazon.co.ukthegoodscentscompany.comnih.gov. However, it is noted to have comparatively poorer fastness in exterior emulsion paint applications nih.gov. Beyond these, PR112 is also employed in air-drying paints, baking enamels, and for wood coloring, sometimes in combination with Pigment Yellow 83 and Pigment Violet 23 to achieve specific wood shades cenmed.comwikidata.orgnih.govgo4worldbusiness.comamazon.co.ukthegoodscentscompany.comnih.gov. Its finely dispersed preparations are also suitable for aqueous emulsion paints, glass paints, and watercolors nih.gov.
Optimization for Printing Ink Formulations
This compound is a highly valued pigment in the printing ink industry, known for its bright neutral red shade, high color strength, and excellent lightfastness cenmed.comwikidata.orgnih.govnih.govthegoodscentscompany.comamazon.co.uknih.gov. Its strong tinctorial power and good dispersibility contribute to vibrant and durable prints wikidata.orgwikidata.orgnih.govnih.gov.
Table 2: Application Suitability of this compound in Inks and Coatings
Gravure, Flexo, and Offset Printing Ink Systems
PR112 is a primary pigment in traditional printing methods, including gravure, flexographic, and offset printing inks nih.govthegoodscentscompany.comwikipedia.orgdayglo.infishersci.frnih.govscitoys.comnavpadpigments.com. It is also employed in letterpress inks nih.govnih.gov. Its properties, such as high color strength and good flow, are beneficial for formulating highly pigmented printing inks that exhibit good gloss and meet application requirements wikipedia.org.
Water-Based and UV-Curable Inks
In the evolving landscape of printing inks, this compound is well-suited for both water-based and UV-curable ink systems cenmed.comwikidata.orgwikidata.orgnih.govthegoodscentscompany.comgo4worldbusiness.comchemicalbook.comfishersci.frthegoodscentscompany.comchemwhat.comnih.govwikipedia.orgnih.govscitoys.comthegoodscentscompany.com. For water-based inks, PR112 contributes to high coloring strength, bright color, excellent durability, and ease of dispersion chemwhat.com. The demand for water-based inks and coatings to match the fluidity, storage stability, film gloss, vividness, and tinting power of their oil-based counterparts drives the optimization of pigments like PR112 for these systems thegoodscentscompany.com. Furthermore, PR112 is suitable for UV curing inks, including those used in offset and flexo printing, reflecting its adaptability to modern, fast-curing ink technologies wikidata.orgthegoodscentscompany.comfishersci.frscitoys.com.
Q & A
Q. What experimental frameworks are suitable for resolving contradictions in the literature regarding this compound's photodegradation pathways?
- Methodological Answer : Use a combination of electron paramagnetic resonance (EPR) to detect radical intermediates during UV exposure and liquid chromatography-mass spectrometry (LC-MS) to identify degradation byproducts. Compare results under varying oxygen concentrations to elucidate oxidative vs. non-oxidative pathways . Meta-analyses of existing datasets with Cochrane review principles can highlight methodological biases .
Q. How can researchers optimize synthetic routes for this compound to minimize chlorine-containing byproducts without compromising yield?
- Methodological Answer : Apply green chemistry principles, such as catalytic diazotization with transition metal catalysts (e.g., Cu), to reduce halogenated waste. Monitor reaction intermediates via in-situ Raman spectroscopy and optimize stoichiometry using response surface methodology (RSM). Compare outcomes with traditional routes using life-cycle assessment (LCA) frameworks .
Methodological Guidance
- For Data Contradictions : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions. For example, the discrepancy in thermal stability (140°C vs. 180°C) warrants replication studies with documented purity levels and ASTM-compliant protocols .
- For Interdisciplinary Studies : Integrate materials science (e.g., polymer compatibility) with environmental chemistry (e.g., leaching tests) using ISO 105-Z01 for textile applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
